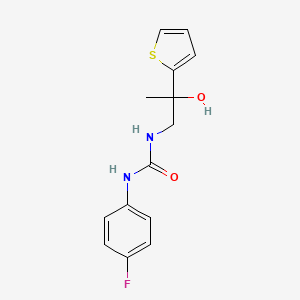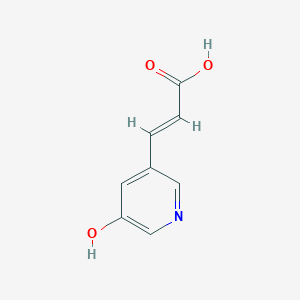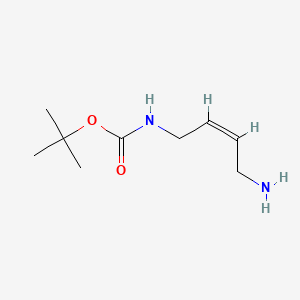![molecular formula C16H20N6O B2384956 1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881551-30-0](/img/structure/B2384956.png)
1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, also known as DPQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPQ is a heterocyclic compound that contains a pyrrolo[2,3-b]quinoxaline backbone, which is a unique feature that makes it a valuable tool in studying various biological processes.
科学的研究の応用
Catalytic Synthesis of Quinoxalines
Quinoxalines, including those derived from reactions involving diamino compounds similar to the one you're interested in, have been synthesized using bismuth(III) as a catalyst. This method facilitates the formation of 2,3-disubstituted quinoxalines in water under mild conditions, indicating potential for environmentally friendly synthetic routes for quinoxaline derivatives (Yadav et al., 2008).
Antimycobacterial Activity
Pyrroloquinoxaline-carboxylic acid hydrazide derivatives, which share a core structural motif with your compound of interest, have demonstrated in vitro antimycobacterial activity. This suggests potential applications of similar compounds in developing treatments against Mycobacterium tuberculosis (Guillon et al., 2004).
Protein Kinase Inhibition
Substituted phenylaminopyrroloquinoxaline-carboxylic acid derivatives have been investigated as inhibitors of the human protein kinase CK2. These compounds, including those structurally related to "1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide," have shown promise as potential therapeutics for diseases related to CK2 dysregulation, such as cancer (Guillon et al., 2013).
Synthesis and Diversification
Methods have been developed for the regioselective synthesis of pyrroloquinoxalines under mild conditions, showcasing the versatility of these compounds in organic synthesis. This highlights the potential for creating diverse derivatives with tailored properties for specific scientific or therapeutic applications (Huang et al., 2011).
作用機序
Target of Action
Related compounds in the pyrrolo[2,3-b]quinoxaline family have been found to interact with various enzymes such as sirt1 , Rho kinase , luciferase, and phosphodiesterase .
Mode of Action
Related compounds have been shown to activate or inhibit their target enzymes, leading to various downstream effects .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, depending on their specific targets .
Result of Action
Related compounds have been shown to have various effects, such as reducing the migration and invasion abilities of certain cells .
特性
IUPAC Name |
1,2-diamino-N-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-2-3-6-9-19-16(23)12-13-15(22(18)14(12)17)21-11-8-5-4-7-10(11)20-13/h4-5,7-8H,2-3,6,9,17-18H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSGLCUTIGQIMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone](/img/structure/B2384873.png)
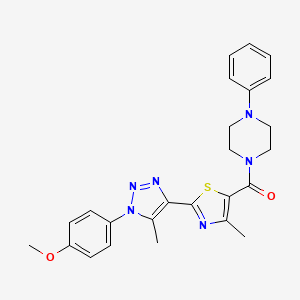
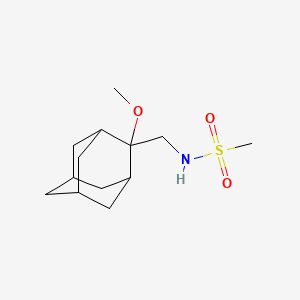
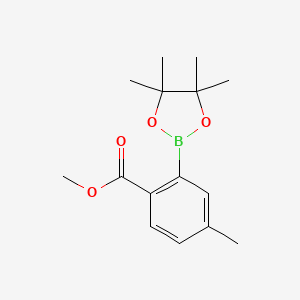
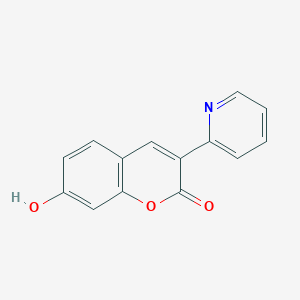
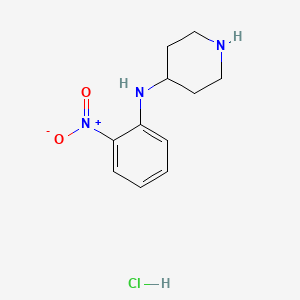
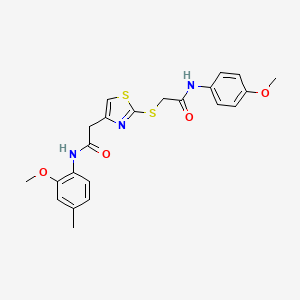
![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2384889.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione](/img/structure/B2384890.png)


